BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Kinase inhibition TSPO ligands Medicinal chemistry

N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS 899959-58-1) is a synthetic heterocyclic small molecule built on a 3,4-dihydropyrrolo[1,2-a]pyrazine core, featuring a 1-phenyl substituent and an N-(4-chlorophenyl) carboxamide side chain. The fused pyrrolopyrazine scaffold places it within a chemical space actively explored for kinase inhibition and anticancer activity , though the 2(1H)-carboxamide regioisomer is less common than the 3-carboxamide series that has yielded TSPO ligands and RSK inhibitors.

Molecular Formula C20H18ClN3O
Molecular Weight 351.83
CAS No. 899959-58-1
Cat. No. B2776317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
CAS899959-58-1
Molecular FormulaC20H18ClN3O
Molecular Weight351.83
Structural Identifiers
SMILESC1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H18ClN3O/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25)
InChIKeyQQUWJKDXZFVXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS 899959-58-1): Core Scaffold & Procurement Baseline


N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS 899959-58-1) is a synthetic heterocyclic small molecule built on a 3,4-dihydropyrrolo[1,2-a]pyrazine core, featuring a 1-phenyl substituent and an N-(4-chlorophenyl) carboxamide side chain . The fused pyrrolopyrazine scaffold places it within a chemical space actively explored for kinase inhibition and anticancer activity [1], though the 2(1H)-carboxamide regioisomer is less common than the 3-carboxamide series that has yielded TSPO ligands and RSK inhibitors [2]. Commercially, the compound is available from multiple suppliers at ≥90% purity, with some vendors specifying ≥95% (HPLC) .

Why Pyrrolo[1,2-a]pyrazine-2-carboxamides Cannot Be Treated as Interchangeable: The Case of N-(4-Chlorophenyl)-1-phenyl Substitution


Within the 3,4-dihydropyrrolo[1,2-a]pyrazine class, small structural perturbations produce large shifts in target engagement and selectivity. For example, moving the carboxamide from the 2-position to the 3-position transforms a scaffold from potential kinase-interacting space into a high-affinity translocator protein (TSPO) ligand series [1]. Even within the 2-carboxamide sub-series, exchanging the N-(4-chlorophenyl) group for N-benzyl or N-cyclohexyl alters hydrogen-bonding capacity, lipophilicity, and metabolic stability, directly affecting both target affinity and pharmacokinetic profile [2]. The 4-chlorophenyl moiety specifically introduces a moderate electron-withdrawing effect and increased halogen bonding potential compared to the 4-fluorophenyl or 4-methoxyphenyl analogs, which can be decisive for binding pocket complementarity and should not be assumed equivalent without head-to-head data . Consequently, procurement decisions that treat this compound as a generic 'pyrrolopyrazine carboxamide' risk selecting a molecule with undocumented or divergent biological behavior.

Quantitative Differentiation Evidence: N-(4-Chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide vs. Closest Analogs


Positional Isomer Selectivity: 2-Carboxamide vs. 3-Carboxamide Scaffolds Determines Target Class Engagement

The target compound bears the carboxamide at the 2-position of the dihydropyrrolo[1,2-a]pyrazine ring system, a regioisomeric arrangement distinct from the extensively characterized 3-carboxamide series [1]. While the 3-carboxamide series has produced high-affinity TSPO ligands such as GML-1 (Ki not publicly disclosed, but in vivo anxiolytic efficacy demonstrated at 0.1 mg/kg i.p.) [2], the 2-carboxamide series appears in patent literature targeting hematopoietic progenitor kinase 1 (HPK1), a cancer immunotherapy target, implying a fundamentally different target engagement profile [3]. No quantitative enzyme inhibition data are publicly available for the target compound, representing a data gap that purchasers must verify independently.

Kinase inhibition TSPO ligands Medicinal chemistry Scaffold hopping

Chlorine Substituent Effect: 4-Cl vs. 4-F and 4-OCH3 Aryl Carboxamide Comparator Set

The N-(4-chlorophenyl) substituent confers distinct physicochemical properties relative to the N-(4-fluorophenyl) and N-(4-methoxyphenyl) analogs available from the same vendor family . The chlorine atom increases molecular weight (351.83 Da vs. 349.41 Da for 4-F analog and 381.43 Da for 4-OCH3 analog [1]), raises calculated logP by approximately 0.5–0.8 units (estimated via the substituent π-value: Cl = +0.71, F = +0.14, OCH3 = -0.02), and provides a σ-hole for halogen bonding that fluorine cannot [2]. These differences directly affect passive membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility.

Halogen bonding QSAR Drug-likeness Physicochemical profiling

Carboxamide vs. Carbothioamide: Oxygen-to-Sulfur Replacement Alters Hydrogen-Bonding and Metabolic Stability

The closest commercially available analog of the target compound is the carbothioamide derivative 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (CAS 393823-82-0) . Replacing the carbonyl oxygen with sulfur increases molecular weight by 16.1 Da (351.83 → 367.9 Da), reduces the C=X bond dipole (C=S is less polar than C=O), and weakens the hydrogen-bond acceptor strength (βH-bond scale: C=S ≈ 0.45 vs. C=O ≈ 0.55) [1]. Thioamides are generally more metabolically labile due to CYP450-mediated desulfurization, which can lead to shorter in vivo half-life or off-target toxicity from the resulting amide metabolite [2]. Both compounds are supplied at ≥95% purity, so purity does not differentiate them .

Bioisostere Thioamide Metabolic stability Hydrogen bonding

Commercial Purity Tier: 95%+ Specification Separates This Compound from Lower-Purity 90%+ Inventory

The target compound is sourced from at least two commercial vendors with differing purity specifications: Chemenu lists ≥95% purity (HPLC) , while Life Chemicals offers a 90%+ purity grade [1]. The 95%+ tier represents approximately 5% absolute purity advantage, corresponding to a reduction in total impurity burden from ≤10% to ≤5%. For structure-activity relationship (SAR) studies where impurities at the 5–10% level can confound dose-response interpretation—particularly if the impurity is a more potent analog or a reactive intermediate—the higher-purity grade reduces the risk of false-positive or inflated potency readings. The carbothioamide analog (CAS 393823-82-0) is also available at 95%+ , so this differentiation applies primarily against lower-purity lots of the same compound rather than against the analog.

Quality control Purity specification Procurement Reproducibility

Pyrrolo[1,2-a]pyrazine Class Anticancer Potency Baseline: Reference Compound 3h Provides an Upper-Bound IC50 Expectation

Although no direct anticancer IC50 data are published for the target compound, a closely related 3,4-dihydropyrrolo[1,2-a]pyrazine derivative—compound 3h from Seo et al. (2020)—exhibits potent inhibition of prostate cancer PC-3 cells (IC50 = 1.18 ± 0.05 μM) and breast cancer MCF-7 cells (IC50 = 1.95 ± 0.04 μM) [1]. Compound 3h differs from the target by bearing a 3-(4-bromophenyl)-4-(4-fluorobenzoyl) substitution pattern and an N-(2-oxo-2-phenylethyl) quaternary ammonium group rather than the N-(4-chlorophenyl) carboxamide. This provides a class-level potency benchmark: structurally optimized pyrrolo[1,2-a]pyrazines can achieve low-micromolar cytotoxicity in these cell lines. The target compound, lacking the optimized substitution pattern of 3h, is expected to show weaker or divergent activity, and its potency must be experimentally determined rather than extrapolated from 3h.

Anticancer PC-3 MCF-7 Cytotoxicity Class benchmark

Recommended Application Scenarios for N-(4-Chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS 899959-58-1) Based on Differential Evidence


Kinase Inhibitor Focused Libraries and HPK1-Targeted Screening Cascades

Given the association of the 2-carboxamide pyrrolo[1,2-a]pyrazine scaffold with HPK1 inhibitor patent space, this compound is best deployed as a core scaffold reference standard in kinase-focused compound libraries . Its N-(4-chlorophenyl) substituent provides a distinct halogen bonding vector that may engage the HPK1 back-pocket hydrophobic region, differentiating it from 4-fluorophenyl or unsubstituted analogs. Purchase the ≥95% purity grade to minimize impurity-driven false hits in high-throughput kinase panels.

SAR Studies Exploring Halogen Effects on Target Binding and ADME

The chlorine atom of the 4-chlorophenyl group offers a calculable 0.57-unit π-value advantage over fluorine and a halogen bonding opportunity that fluorine lacks . Researchers constructing matched molecular pairs (MMP) should include this compound alongside its 4-F (CAS 900012-57-9) and 4-OCH3 (CAS 899960-46-4) analogs to systematically probe the contribution of halogen polarizability and lipophilicity to target potency, selectivity, and metabolic stability .

Carboxamide vs. Carbothioamide Comparative Metabolic Stability Profiling

The carbothioamide analog (CAS 393823-82-0) provides a direct comparator to assess the impact of the oxygen-to-sulfur substitution on target engagement and CYP450-mediated metabolism . Pair the target carboxamide with the carbothioamide in parallel in vitro metabolic stability assays (e.g., human liver microsomes) to quantify the desulfurization liability of the thioamide and confirm the superior metabolic stability predicted for the carboxamide .

Custom Derivatization at the Carboxamide for PROTAC or ADC Linker Chemistry

The free N–H of the carboxamide serves as a synthetic handle for further functionalization—for example, N-alkylation to install PROTAC linker moieties or biotin tags for target identification studies. The well-defined synthetic accessibility and ≥95% purity specification ensure that the starting material quality does not complicate downstream purification, making this compound a reliable building block for medicinal chemistry campaigns requiring late-stage diversification.

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.